molecular formula C11H16F2Si B14181944 (Butan-2-yl)(difluoro)(3-methylphenyl)silane CAS No. 918447-00-4

(Butan-2-yl)(difluoro)(3-methylphenyl)silane

Cat. No.: B14181944
CAS No.: 918447-00-4
M. Wt: 214.33 g/mol
InChI Key: HEAZGGSZYUDBSX-UHFFFAOYSA-N
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Description

(Butan-2-yl)(difluoro)(3-methylphenyl)silane is a chemical compound with the molecular formula C11H16F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(difluoro)(3-methylphenyl)silane typically involves the reaction of 3-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, often a platinum-based catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(difluoro)(3-methylphenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The difluoro and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

(Butan-2-yl)(difluoro)(3-methylphenyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in modifying biological molecules.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(difluoro)(3-methylphenyl)silane involves its interaction with various molecular targets. In catalysis, the silicon atom can coordinate with metal catalysts, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)(difluoro)(phenyl)silane
  • (Butan-2-yl)(difluoro)(4-methylphenyl)silane
  • (Butan-2-yl)(difluoro)(2-methylphenyl)silane

Uniqueness

(Butan-2-yl)(difluoro)(3-methylphenyl)silane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and physical properties compared to its isomers.

Properties

CAS No.

918447-00-4

Molecular Formula

C11H16F2Si

Molecular Weight

214.33 g/mol

IUPAC Name

butan-2-yl-difluoro-(3-methylphenyl)silane

InChI

InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3

InChI Key

HEAZGGSZYUDBSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC=CC(=C1)C)(F)F

Origin of Product

United States

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